Ethyl 3-benzylpiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

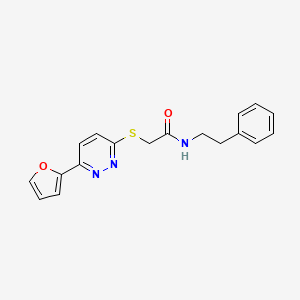

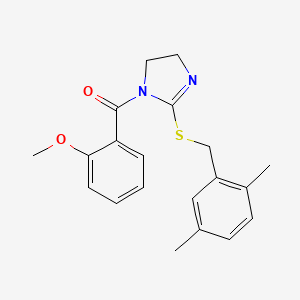

Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 . Its average mass is 247.333 Da and its monoisotopic mass is 247.157227 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate was synthesized by a nucleophilic substitution (SN2) reaction involving piperidine-3-carboxylic acid ethyl ester and 2-bromoethylamine hydrobromide .Molecular Structure Analysis

The linear formula of Ethyl 3-benzylpiperidine-3-carboxylate is C15H21NO2 . The SMILES string representation is O=C(OCC)[C@]1(CC2=CC=CC=C2)CNCCC1 .Physical And Chemical Properties Analysis

Ethyl 3-benzylpiperidine-3-carboxylate is a solid compound . Its molecular weight is 247.338.科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Benzyl Esters

A method involving the use of 2-benzyloxy-1-methylpyridinium triflate has been developed to mediate esterification reactions between this reagent and carboxylic acids. This approach ensures that alcohols, phenols, amides, and other sensitive functionalities are not affected, providing a robust pathway to obtain benzyl esters, including from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).

Amide Formation Mechanisms

Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has provided insights into the chemical interactions between carboxylic acid and amine. Studies utilized ethylenediamine and benzylamine as amines to explore how these compounds react in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), offering a deeper understanding of amide bond formation in biological and synthetic contexts (Nakajima & Ikada, 1995).

Biochemical and Pharmacological Insights

Enzymatic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related by functionality to Ethyl 3-benzylpiperidine-3-carboxylate, has been subject to kinetic resolution to obtain specific enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, underscores the potential of enzymatic methods in achieving high enantiomeric excess and selectivity, pivotal in the synthesis of pharmaceuticals (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Oxygenation Studies

The modification of pyridine and aniline ligands in diiron(II) complexes with benzyl and ethyl groups has been studied for its implications in mimicking the active sites of certain enzymes. This research provides valuable insights into the structural requirements for achieving specific biochemical reactivities, relevant in the context of modeling and studying enzyme functions (Carson & Lippard, 2006).

Safety And Hazards

特性

IUPAC Name |

ethyl 3-benzylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRFNAHXZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzylpiperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)

![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)